3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid typically involves multiple steps. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and other reagents to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, especially in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis due to its Fmoc protecting group.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino acid during peptide synthesis, allowing for selective reactions to occur without interference from other functional groups . The compound’s effects are mediated through its interactions with enzymes and proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Glu-OtBu
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
These compounds share the Fmoc protecting group but differ in their specific amino acid derivatives. The uniqueness of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid lies in its specific structure and the presence of the benzazepine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |
InChI |
InChI=1S/C26H22N2O5/c29-24-23(12-9-15-13-16(25(30)31)10-11-22(15)27-24)28-26(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
RWQWJJJSVSWTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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